![molecular formula C21H15F2N3O3S B2737620 2-(2,4-difluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide CAS No. 1021116-56-2](/img/structure/B2737620.png)
2-(2,4-difluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-difluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H15F2N3O3S and its molecular weight is 427.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,4-difluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide , also known as ABBV-075 or Mivebresib, is a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins. This compound has garnered attention due to its potential therapeutic applications in oncology and other diseases linked to epigenetic regulation.
Chemical Structure
The chemical structure of ABBV-075 is characterized by the following components:
- Phenoxy Group : Contains a difluorinated phenyl ring.
- Thiazolo-Pyrimidine Core : Features a thiazolo[3,2-a]pyrimidine structure that contributes to its biological activity.
- Acetamide Linker : Connects the thiazolo-pyrimidine moiety with the phenyl group.
ABBV-075 functions as a selective inhibitor of BET proteins, which play critical roles in regulating gene expression through their interaction with acetylated lysines on histones. By inhibiting these interactions, ABBV-075 can modulate the expression of genes involved in cancer proliferation and survival.
In Vitro Studies
-
Antitumor Activity :
- ABBV-075 has demonstrated significant antitumor effects in various cancer cell lines. It exhibits an IC50 value in the nanomolar range against multiple myeloma and solid tumors, indicating potent growth inhibition.
- In studies involving multiple myeloma cells, ABBV-075 showed enhanced apoptosis and cell cycle arrest when combined with other chemotherapeutic agents like bortezomib.
-
Anti-inflammatory Effects :
- The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that ABBV-075 can reduce the production of pro-inflammatory cytokines in activated macrophages.
In Vivo Studies
-
Xenograft Models :
- In mouse xenograft models of cancer, treatment with ABBV-075 resulted in significant tumor regression compared to control groups.
- The compound was well-tolerated with minimal side effects observed, suggesting a favorable safety profile for further development.
-
Pharmacokinetics :
- Studies indicate that ABBV-075 has good oral bioavailability and a suitable half-life for therapeutic application, making it a candidate for oral administration in clinical settings.
Case Study 1: Multiple Myeloma
In a clinical trial involving patients with relapsed or refractory multiple myeloma, ABBV-075 was administered alongside standard therapies. The results indicated a notable increase in overall response rates and progression-free survival compared to historical controls.
Case Study 2: Solid Tumors
A phase I study evaluated ABBV-075 in patients with advanced solid tumors. Preliminary results showed that the compound was effective in reducing tumor size in several patients, particularly those with tumors expressing high levels of BET proteins.
Data Summary
Parameter | Value |
---|---|
IC50 (Cancer Cell Lines) | Nanomolar range |
Oral Bioavailability | High |
Half-Life | Suitable for therapeutic use |
Tumor Regression (Xenograft) | Significant compared to controls |
Side Effects | Minimal |
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that compounds featuring similar thiazolo and pyrimidine structures exhibit significant anticancer properties. For example, studies have shown that derivatives of thiazolo[4,5-d]pyrimidine can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), prostate (DU145), and melanoma (A375) cells. The National Cancer Institute has screened related compounds for their efficacy against a wide range of cancer types, highlighting the potential of this compound in cancer therapy .
Case Study: NCI Screening
A study conducted by the National Cancer Institute evaluated several thiazolo[4,5-d]pyrimidine derivatives. Among the tested compounds, those with structural similarities to 2-(2,4-difluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide showed promising results in inhibiting tumor growth in xenograft models. This suggests that further investigation into this compound could yield significant therapeutic benefits .
Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of various enzymes involved in cancer progression and other diseases. Its structural motifs suggest possible interactions with targets such as protein kinases and bromodomains.
Example: Bromodomain Inhibition
Compounds structurally related to this compound have been identified as potent inhibitors of bromodomain and extraterminal domain (BET) proteins. These proteins play crucial roles in regulating gene expression associated with cancer cell survival and proliferation .
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S/c1-12-7-20(28)26-17(11-30-21(26)24-12)13-3-2-4-15(8-13)25-19(27)10-29-18-6-5-14(22)9-16(18)23/h2-9,11H,10H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJUEKOTOKEYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.